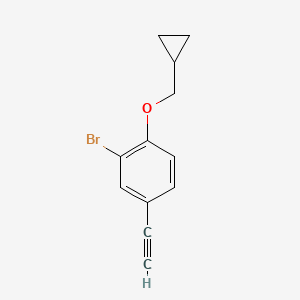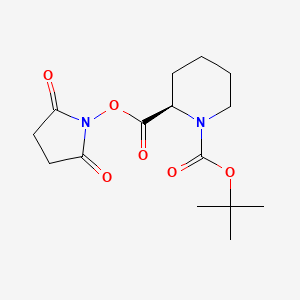
2-Phenylpyridine-d9
Vue d'ensemble
Description
2-Phenylpyridine-d9 is a deuterium-labeled derivative of 2-Phenylpyridine, an organic compound with the formula C11H9N. The deuterium labeling involves replacing hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties, including its role as a precursor in the synthesis of highly fluorescent metal complexes, which are valuable in various applications such as organic light-emitting diodes (OLEDs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyridine-d9 typically involves the reaction of phenyl lithium with pyridine. The process begins with the preparation of phenyl lithium by reacting lithium with bromobenzene in dry ether. The phenyl lithium is then reacted with pyridine in dry toluene, followed by distillation and purification steps to obtain 2-Phenylpyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of deuterium gas or deuterated reagents is essential for the deuterium labeling process.
Analyse Des Réactions Chimiques
2-Phenylpyridine-d9 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions of this compound can be catalyzed by metal complexes, leading to the formation of oxidized derivatives. Common reagents include palladium or copper catalysts.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound. These reactions often involve reagents like halogens or alkylating agents, leading to the formation of substituted phenylpyridine derivatives .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenylpyridine derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
2-Phenylpyridine-d9 has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a precursor for the synthesis of fluorescent metal complexes, which are valuable in the development of OLEDs and other optoelectronic devices .
Biology: In biological research, deuterium-labeled compounds like this compound are used in metabolic studies to trace the pathways and interactions of molecules within biological systems .
Medicine: In medicinal chemistry, this compound is utilized in the development of new pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics .
Industry: Industrially, it is used in the production of advanced materials, including OLEDs and other electronic devices, due to its unique fluorescent properties .
Mécanisme D'action
The mechanism of action of 2-Phenylpyridine-d9 involves its interaction with metal ions to form highly fluorescent complexes. These complexes exhibit unique photophysical properties, making them valuable in optoelectronic applications. The molecular targets and pathways involved include the coordination of the phenylpyridine ligand to metal centers, leading to the formation of stable and luminescent metal-ligand complexes .
Comparaison Avec Des Composés Similaires
2-Phenylpyridine-d9 can be compared with other similar compounds, such as:
2-Phenylpyridine: The non-deuterated form, which shares similar chemical properties but lacks the deuterium labeling, making it less suitable for certain research applications .
2-Phenylpyridine Derivatives: Various derivatives of 2-Phenylpyridine, including those with different substituents on the phenyl or pyridine rings, exhibit different reactivity and applications .
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in tracing and studying molecular interactions and pathways .
Propriétés
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGHOUODWALEFC-LOIXRAQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide](/img/structure/B8126131.png)






![2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine](/img/structure/B8126173.png)






